molecular formula C8H7F3N2O2 B3046331 (2-Nitro-5-(trifluoromethyl)phenyl)methanamine CAS No. 1227587-74-7

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine

Cat. No.: B3046331
CAS No.: 1227587-74-7
M. Wt: 220.15
InChI Key: IPCQEKVWBNRDHD-UHFFFAOYSA-N
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Description

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine is a fluorinated aromatic amine characterized by a benzene ring substituted with a nitro (-NO₂) group at position 2, a trifluoromethyl (-CF₃) group at position 5, and a methanamine (-CH₂NH₂) side chain. Its hydrochloride salt is registered under CAS 2411240-62-3 .

Properties

IUPAC Name

[2-nitro-5-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-1-2-7(13(14)15)5(3-6)4-12/h1-3H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCQEKVWBNRDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856915
Record name 1-[2-Nitro-5-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227587-74-7
Record name 1-[2-Nitro-5-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 2-Nitro-5-(trifluoromethyl)benzoic Acid Derivatives

The most widely reported method involves a three-step sequence starting from commercially available 2-nitro-5-(trifluoromethyl)benzoic acid (Scheme 1):

Step 1: Reduction to Benzyl Alcohol

  • Reagents : Borane (BH₃) in tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Yield : 85–92%.

Step 2: Bromination to Benzyl Bromide

  • Reagents : N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in dichloromethane (DCM).
  • Conditions : 0°C to reflux, 1–2 hours.
  • Yield : 78–84%.

Optimization Strategies and Mechanistic Insights

Solvent Effects on Alkylation

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of ammonia, improving alkylation efficiency. Non-polar solvents (e.g., toluene) lead to incomplete conversion (<50%).

Role of the Trifluoromethyl Group

The -CF₃ group:

  • Electronically : Deactivates the ring, slowing nitration but stabilizing intermediates via inductive effects.
  • Sterically : Hinders para-substitution, directing nitro groups to the ortho position.

Challenges and Alternative Approaches

Byproduct Formation

Common byproducts include:

  • Dinitro derivatives : From over-nitration (reduced by controlling acid concentration and temperature).
  • Dehalogenated products : Using excess PPh₃ in bromination steps.

Green Chemistry Alternatives

  • Catalytic reductions : Pd/C or Raney Ni for safer borane alternatives (under investigation).
  • Microwave-assisted synthesis : Reduces reaction times by 60% in preliminary studies.

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the trifluoromethyl group can be replaced by other functional groups.

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as halides, alkoxides, or amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (2-Amino-5-(trifluoromethyl)phenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of imines or nitriles.

Scientific Research Applications

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Nitro-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

a) Nitro vs. Trifluoromethoxy Groups
  • (2-(Trifluoromethoxy)phenyl)methanamine (CAS 175205-64-8) replaces the nitro group with a trifluoromethoxy (-OCF₃) substituent.
  • 2-Methyl-5-(trifluoromethoxy)benzylamine (CAS 1373920-87-6) adds a methyl group at position 2, increasing steric hindrance and altering steric interactions in binding applications .
b) Fluorine Substitution
  • 1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS 1093079-61-8) introduces a fluorine atom at position 3 and an N-methylated amine. Fluorination enhances metabolic stability, while N-methylation reduces basicity, impacting hydrogen-bonding capacity .

Heterocyclic Analogs

  • 1-[5-(Trifluoromethyl)furan-2-yl]methanamine (CAS 47M) replaces the benzene ring with a furan heterocycle. The furan’s oxygen atom alters electronic properties and may influence aromatic stacking interactions in medicinal chemistry .

Functional Group Modifications

a) Hydrochloride Salt
  • The hydrochloride salt of (2-Nitro-5-(trifluoromethyl)phenyl)methanamine (CAS 2411240-62-3) improves water solubility and stability compared to the free base, making it preferable for synthetic handling .
b) Sulfonamide Derivative
  • N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1845706-41-3) replaces the amine with a sulfonamide group (-SO₂NH₂). Sulfonamides are common in drug design for enhanced binding affinity and enzymatic resistance .

Simplified Structural Derivatives

  • 4-(Trifluoromethyl)benzylamine (CAS 3300-51-4) lacks the nitro group, simplifying synthesis. Its para-substituted -CF₃ and -CH₂NH₂ groups make it a versatile building block in organic chemistry .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (HCl salt) 2411240-62-3 C₈H₈F₃N₂O₂·HCl 248.62 -NO₂, -CF₃, -CH₂NH₂·HCl
1-[5-(Trifluoromethyl)furan-2-yl]methanamine 47M C₆H₆F₃NO 177.12 Furan ring, -CF₃, -CH₂NH₂
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine 1093079-61-8 C₉H₉F₄N 207.17 -F, -CF₃, -CH₂NHCH₃
4-(Trifluoromethyl)benzylamine 3300-51-4 C₈H₈F₃N 175.15 -CF₃ (para), -CH₂NH₂
N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide 1845706-41-3 C₈H₇F₃N₂O₄S 284.21 -NO₂, -CF₃, -SO₂NH₂

Biological Activity

(2-Nitro-5-(trifluoromethyl)phenyl)methanamine is an aromatic amine compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity, and a nitro group that can undergo bioreduction to form reactive intermediates. These structural characteristics contribute to the compound's interaction with cellular components, making it a candidate for various biological applications.

Feature Description
Chemical Formula C8H8F3N2O2
Molecular Weight 220.16 g/mol
Functional Groups Nitro group (-NO2), Trifluoromethyl group (-CF3), Amino group (-NH2)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can be reduced to form reactive intermediates that may affect cellular processes, while the trifluoromethyl group aids in membrane penetration and interaction with proteins.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Mycobacterium smegmatis

For instance, a study reported that derivatives of this compound showed significant inhibition against M. smegmatis up to concentrations of 100 µM, although no growth inhibition was observed at higher concentrations .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The compound has shown promise in targeting pathways involved in cell proliferation and survival.

Case Studies

  • Cell Viability Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, particularly in breast cancer cells, with an IC50 value below 20 µM .
  • Mechanistic Insights : Further research revealed that the compound disrupts mitochondrial function, leading to increased ROS levels and activation of caspase pathways associated with apoptosis .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cells; IC50 < 20 µM
Mechanism of ActionGenerates ROS; disrupts mitochondrial function

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Nitro-5-(trifluoromethyl)phenyl)methanamine
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(2-Nitro-5-(trifluoromethyl)phenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.